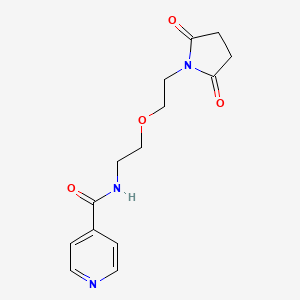

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide typically involves a multi-step process. One common method includes the reaction of isonicotinic acid with 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like toluene can enhance the reaction efficiency and product isolation .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinone ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of isonicotinamide compounds exhibit antimicrobial properties. In studies, modifications of the isonicotinamide structure have shown activity against various bacterial strains. For instance, compounds similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide were tested for their efficacy against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity .

Anticancer Research

Isonicotinamide derivatives have been evaluated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For example, research involving similar pyrrolidine derivatives indicated that they could inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

Neurological Applications

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. It has been hypothesized that modifications of the pyrrolidine ring could enhance blood-brain barrier penetration, making it a candidate for further investigation in neurological disorders such as Alzheimer's disease .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of isonicotinamide derivatives demonstrated varying degrees of antimicrobial efficacy against Bacillus subtilis and Candida albicans. The results indicated that the introduction of specific functional groups could enhance activity significantly, suggesting a structure-activity relationship crucial for future drug design .

Case Study 2: Anticancer Mechanisms

In vitro assays on modified isonicotinamide compounds revealed their ability to inhibit the proliferation of human cancer cell lines by triggering apoptotic pathways. The study highlighted the importance of the pyrrolidine moiety in mediating these effects, paving the way for further exploration of similar compounds in cancer therapeutics .

Case Study 3: Neuroprotective Potential

Research into the neuroprotective effects of isonicotinamide derivatives indicated promising results in models of oxidative stress-induced neurotoxicity. The compounds exhibited protective effects on neuronal cells, suggesting potential applications in developing treatments for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This compound can affect calcium channels, which play a crucial role in cellular signaling and neurotransmission.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide

- 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorobenzyl)propanamide

- N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)butanamide

Uniqueness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide stands out due to its unique combination of the pyrrolidinone ring and isonicotinamide moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and material science .

Activité Biologique

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H17N3O4S, with a molecular weight of approximately 311.36 g/mol. Its structure features a pyrrolidinone moiety, which is known for contributing to various biological activities.

1. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related pyrrolidine derivatives. For instance, compounds derived from 2,5-dioxopyrrolidin-1-yl have demonstrated broad-spectrum protective activity in various seizure models:

- Maximal Electroshock (MES) Test : This test evaluates the efficacy of compounds in preventing seizures induced by electrical stimulation.

- Pentylenetetrazole (PTZ)-Induced Seizures : This model assesses the ability of compounds to inhibit seizures triggered by chemical means.

One notable derivative showed an effective dose (ED50) in the MES test at 23.7 mg/kg and in PTZ-induced seizures at 59.4 mg/kg, indicating significant anticonvulsant potential .

2. Antinociceptive Activity

Antinociceptive activity refers to the ability of a substance to reduce sensitivity to painful stimuli. The compound has been evaluated for its effectiveness in pain models, notably:

- Formalin-Induced Pain Model : This model assesses the analgesic effect of compounds by measuring their ability to reduce pain responses.

Research indicates that certain derivatives exhibit potent antinociceptive effects, suggesting that this compound may also possess similar properties .

The biological activities of this compound are likely mediated through multiple mechanisms:

- Sodium/Calcium Channel Inhibition : Compounds in this class may inhibit central sodium and calcium currents, which are crucial in neuronal excitability and seizure propagation.

- TRPV1 Receptor Antagonism : The transient receptor potential vanilloid 1 (TRPV1) receptor is involved in pain perception. Antagonism of this receptor could contribute to the observed antinociceptive effects .

Table 1: Biological Activity Data

| Compound Name | Activity Type | Model Used | ED50 (mg/kg) | Reference |

|---|---|---|---|---|

| Compound 22 | Anticonvulsant | MES | 23.7 | |

| Compound 22 | Anticonvulsant | PTZ | 59.4 | |

| Compound X | Antinociceptive | Formalin | - |

Case Studies

Several studies have explored the pharmacological profiles of compounds related to this compound:

- Study on Hybrid Pyrrolidine Derivatives : This study synthesized various derivatives and evaluated their anticonvulsant and antinociceptive properties using established animal models. The findings indicated that specific compounds exhibited enhanced efficacy compared to traditional antiepileptic drugs .

- Pharmacokinetic Studies : Research has also focused on the pharmacokinetic properties of these compounds, assessing absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox). Notably, some derivatives showed favorable profiles that support their potential as therapeutic agents .

Propriétés

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c18-12-1-2-13(19)17(12)8-10-21-9-7-16-14(20)11-3-5-15-6-4-11/h3-6H,1-2,7-10H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILNQUIYIWRKMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.